10-Undecenal digeranyl acetal 10-Undecenal digeranyl acetal
Brand Name: Vulcanchem
CAS No.: 67785-74-4
VCID: VC18480390
InChI: InChI=1S/C31H54O2/c1-8-9-10-11-12-13-14-15-22-31(32-25-23-29(6)20-16-18-27(2)3)33-26-24-30(7)21-17-19-28(4)5/h8,18-19,23-24,31H,1,9-17,20-22,25-26H2,2-7H3/b29-23+,30-24+
SMILES:
Molecular Formula: C31H54O2
Molecular Weight: 458.8 g/mol

10-Undecenal digeranyl acetal

CAS No.: 67785-74-4

Cat. No.: VC18480390

Molecular Formula: C31H54O2

Molecular Weight: 458.8 g/mol

* For research use only. Not for human or veterinary use.

10-Undecenal digeranyl acetal - 67785-74-4

Specification

CAS No. 67785-74-4
Molecular Formula C31H54O2
Molecular Weight 458.8 g/mol
IUPAC Name 11,11-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]undec-1-ene
Standard InChI InChI=1S/C31H54O2/c1-8-9-10-11-12-13-14-15-22-31(32-25-23-29(6)20-16-18-27(2)3)33-26-24-30(7)21-17-19-28(4)5/h8,18-19,23-24,31H,1,9-17,20-22,25-26H2,2-7H3/b29-23+,30-24+
Standard InChI Key QBQQCPSBCXSFTA-HCTXVGCHSA-N
Isomeric SMILES CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)CCCCCCCCC=C)/C)C
Canonical SMILES CC(=CCCC(=CCOC(CCCCCCCCC=C)OCC=C(C)CCC=C(C)C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

10-Undecenal digeranyl acetal is formally named 11,11-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]undec-1-ene, reflecting its bis-geranyl ether structure. The geranyl moieties (C10H17O\text{C}_{10}\text{H}_{17}\text{O}) are linked via ether bonds to the central undecenal backbone, creating a symmetrical acetal . Key structural features include:

  • Backbone: An 11-carbon chain with a terminal double bond at the 1-position.

  • Geranyl substituents: Two (EE-configured geranyl groups (C10H17\text{C}_{10}\text{H}_{17}) attached to the 11th carbon.

The SMILES notation (CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)CCCCCCCCC=C)/C)C) and InChIKey (QBQQCPSBCXSFTA-HCTXVGCHSA-N) provide precise descriptors for computational modeling .

Physicochemical Properties

Experimental and predicted properties highlight its hydrophobic nature:

PropertyValueSource
Density0.9734 g/cm³ (estimate)
Boiling Point504.17°C (estimate)
Refractive Index1.5250 (estimate)
Predicted Collision Cross Section (CCS)228.5 Ų ([M+H]+)

The compound’s high molecular weight and extended hydrocarbon structure contribute to low water solubility and a viscous liquid state at room temperature .

Synthesis and Reaction Mechanisms

Conventional Acetalization

Acetal formation typically involves acid-catalyzed reactions between aldehydes and alcohols. For 10-undecenal digeranyl acetal, this entails:

10-Undecenal+2GeraniolH+10-Undecenal digeranyl acetal+H2O\text{10-Undecenal} + 2 \text{Geraniol} \xrightarrow{\text{H}^+} \text{10-Undecenal digeranyl acetal} + \text{H}_2\text{O}

Traditional methods using Dean-Stark traps for water removal often suffer from prolonged reaction times (24–48 hours) and moderate yields (70–80%) .

Pressurized Sealed-Container Synthesis

Patented methodologies (e.g., WO1999016735A1) enhance efficiency:

  • Reagents: 10-Undecenal, geraniol, pp-toluenesulfonic acid (catalyst), molecular sieves (3Å).

  • Conditions: Benzene solvent, 80°C, 12–24 hours under pressure .

  • Outcomes:

    • Yield: 99% conversion (NMR-verified) .

    • Purity: >95% (GC analysis).

This method accelerates kinetics by preventing volatile reagent loss and stabilizing intermediates .

Recent Advancements and Research

Green Synthesis Initiatives

Recent studies explore enzymatic acetalization using lipases (e.g., Candida antarctica Lipase B), achieving 85% yield under solvent-free conditions .

Controlled Release Systems

Nanocapsules functionalized with pH-responsive polymers (e.g., Eudragit®) enable targeted fragrance release in textiles and personal care products .

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